N-[1-(4-chloro-phenyl)-ethyl]-formamide
Overview
Description
N-[1-(4-chloro-phenyl)-ethyl]-formamide is an organic compound characterized by the presence of a formamide group attached to a phenyl ring substituted with a chlorine atom at the para position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-chloro-phenyl)-ethyl]-formamide typically involves the reaction of 4-chloroacetophenone with formamide under specific conditions. One common method includes the use of a catalyst such as hydrochloric acid to facilitate the reaction. The reaction is carried out at elevated temperatures to ensure the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled conditions. The process may include steps such as purification and crystallization to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-chloro-phenyl)-ethyl]-formamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the formamide group to an amine group.
Substitution: The chlorine atom on the phenyl ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-chlorobenzoic acid.
Reduction: Formation of N-[1-(4-chloro-phenyl)-ethyl]amine.
Substitution: Formation of various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
N-[1-(4-chloro-phenyl)-ethyl]-formamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its structural similarity to pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[1-(4-chloro-phenyl)-ethyl]-formamide involves its interaction with specific molecular targets. The formamide group can participate in hydrogen bonding and other interactions with biological molecules, potentially affecting various biochemical pathways. The chlorine atom on the phenyl ring may also contribute to its activity by influencing the compound’s electronic properties.
Comparison with Similar Compounds
Similar Compounds
- N-[1-(4-bromo-phenyl)-ethyl]-formamide
- N-[1-(4-fluoro-phenyl)-ethyl]-formamide
- N-[1-(4-methyl-phenyl)-ethyl]-formamide
Uniqueness
N-[1-(4-chloro-phenyl)-ethyl]-formamide is unique due to the presence of the chlorine atom, which can significantly influence its reactivity and biological activity compared to its analogs with different substituents. The chlorine atom’s electron-withdrawing nature can affect the compound’s stability and interactions with other molecules.
This detailed article provides a comprehensive overview of this compound, covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
N-[1-(4-chlorophenyl)ethyl]formamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10ClNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKHXBSSJPVBUNY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=C(C=C1)Cl)NC=O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10ClNO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.63 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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